2-(1-Anilinohexyl)cyclohexan-1-one
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Overview
Description
2-(1-Anilinohexyl)cyclohexan-1-one is an organic compound with the molecular formula C18H27NO It is a derivative of cyclohexanone, where the cyclohexane ring is substituted with an anilinohexyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Anilinohexyl)cyclohexan-1-one typically involves the reaction of cyclohexanone with aniline and hexylamine under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as an acid or base, to facilitate the formation of the desired product. The reaction conditions, including temperature, pressure, and solvent, are optimized to achieve high yields and purity of the compound .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of efficient catalysts and optimized reaction conditions ensures the scalability and cost-effectiveness of the production process. The compound is then purified using techniques such as distillation, crystallization, or chromatography to obtain the desired purity .
Chemical Reactions Analysis
Types of Reactions
2-(1-Anilinohexyl)cyclohexan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The anilinohexyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of cyclohexanone derivatives or carboxylic acids.
Reduction: Formation of cyclohexanol derivatives.
Substitution: Formation of substituted anilinohexylcyclohexanones.
Scientific Research Applications
2-(1-Anilinohexyl)cyclohexan-1-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(1-Anilinohexyl)cyclohexan-1-one involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Cyclohexanone: A simpler ketone with similar reactivity but lacking the anilinohexyl group.
2-(1-Cyclohexenyl)cyclohexanone: Another cyclohexanone derivative with different substituents.
Xylariaone: A cyclohexanone derivative isolated from natural sources.
Uniqueness
2-(1-Anilinohexyl)cyclohexan-1-one is unique due to the presence of the anilinohexyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
920324-39-6 |
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Molecular Formula |
C18H27NO |
Molecular Weight |
273.4 g/mol |
IUPAC Name |
2-(1-anilinohexyl)cyclohexan-1-one |
InChI |
InChI=1S/C18H27NO/c1-2-3-5-13-17(16-12-8-9-14-18(16)20)19-15-10-6-4-7-11-15/h4,6-7,10-11,16-17,19H,2-3,5,8-9,12-14H2,1H3 |
InChI Key |
BEMLPZNBFXXXJX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(C1CCCCC1=O)NC2=CC=CC=C2 |
Origin of Product |
United States |
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